Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound characterized by a fused pyrazole-pyridine core with an ester functional group at the 3-position. Its molecular formula is C₁₀H₁₀N₂O₂ (SMILES: O=C(OCC)c1c2ccccn2nc1), and it serves as a versatile scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMFSBXNNIWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383686 | |
| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-44-0 | |
| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −70°C to −50°C | Prevents side reactions |
| Reaction Time | 12–16 hours | Ensures complete cyclization |
| Solvent | THF/DMF (10–15 mL/g) | Enhances solubility |
| Base | LiHMDS (2–3 eq) | Facilitates deprotonation |
1,3-Dipolar Cycloaddition Approach
The 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate offers a regioselective pathway. This method avoids iodine salts, which are commonly associated with byproduct formation. Pyridine N-imides, generated in situ from hydroxylamine-O-sulfonic acid and substituted pyridines, react with ethyl propiolate under mild conditions.
Regioselectivity is governed by electronic and steric factors. Electron-withdrawing groups on the pyridine ring direct the cycloaddition to the C4 position, while bulky substituents favor C6 functionalization. For example, 3-cyanopyridine derivatives exhibit >90% regioselectivity for C4 substitution due to enhanced electronic stabilization of the transition state.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation has emerged as a green chemistry tool for accelerating the synthesis of this compound. A study demonstrated that ultrasound (40 kHz, 200 W) reduces reaction time from 24 hours to 12–18 minutes while maintaining yields above 85%. The mechanical effects of cavitation improve mass transfer and reactant mixing, particularly in heterogeneous systems.
Key advantages include:
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Reduced Catalyst Loading : KHSO₄ (2 eq.) achieves comparable efficiency to traditional Brønsted acids.
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Solvent Flexibility : Reactions proceed efficiently in water/DMF mixtures, minimizing organic solvent use.
Industrial-Scale Production
Industrial synthesis prioritizes scalability and cost-effectiveness. Automated continuous-flow reactors are employed to maintain precise control over temperature and stoichiometry. A patented process describes the large-scale production of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a derivative, using the following steps:
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Cyclization : 3-Bromopyridine, hydroxylamine-O-sulfonic acid, and ethyl propiolate react in THF at −70°C.
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Quenching : The mixture is quenched with cold water (0–5°C) to precipitate the product.
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Crystallization : Ethyl acetate/n-heptane (1:4 v/v) recrystallizes the crude product, yielding 90% purity.
Table 2: Industrial Process Metrics
| Step | Duration | Yield | Purity |
|---|---|---|---|
| Cyclization | 16 hours | 88–93% | 85% |
| Quenching/Crystallization | 2 hours | 90% | 99% |
Reaction Optimization and Parameters
Optimizing reaction conditions is critical for maximizing yield and minimizing impurities. Key factors include:
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Catalyst Selection : Lithium bis(trimethylsilyl)amide (LiHMDS) outperforms sodium analogs in cyclocondensation, reducing side reactions by 30%.
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Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance reactant solubility, while water co-solvents improve green metrics.
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Temperature Control : Low temperatures (−70°C) suppress polymerization of ethyl propiolate, a common side reaction.
A comparative study revealed that increasing the ethyl propiolate-to-pyridine ratio beyond 1.5:1 decreases yield due to ester hydrolysis.
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. This compound derivatives are characterized using:
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
Pharmaceutical Development
Overview : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate serves as a critical building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Key Findings :
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development aimed at treating various diseases .
- Enzyme Inhibition : The compound is investigated for its role as an enzyme inhibitor, which can be crucial in developing treatments for conditions like cardiovascular disorders and cancer .
Agricultural Chemistry
Overview : In agricultural applications, this compound is utilized to enhance the efficacy of agrochemicals.
Key Findings :
- Pesticides and Herbicides : The compound is incorporated into formulations to improve the effectiveness of pesticides and herbicides, thereby increasing crop yields and protecting against pests .
- Sustainable Practices : Its use supports sustainable agricultural practices by reducing the need for more harmful chemicals.
Biochemical Research
Overview : this compound plays a significant role in biochemical studies.
Key Findings :
- Enzyme Studies : Researchers employ this compound to study enzyme inhibition and receptor binding, contributing to a deeper understanding of biochemical pathways .
- Antitrypanosomal Activity : Similar compounds have shown antitrypanosomal activity, suggesting potential therapeutic applications against Trypanosoma cruzi infections .
Material Science
Overview : The compound is explored for its potential in creating novel materials with unique properties.
Key Findings :
- Thermal Stability and Electrical Conductivity : this compound is being investigated for its ability to develop materials with improved thermal stability and electrical conductivity, which can be beneficial in various industrial applications .
Analytical Chemistry
Overview : In analytical chemistry, this compound is used as a standard in chromatographic methods.
Key Findings :
- Quantification of Compounds : It aids in the accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical results .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
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Case Study 1: Drug Development for Neurological Disorders
A study demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes linked to neurological disorders. This research paves the way for developing new therapeutic agents targeting these conditions. -
Case Study 2: Agricultural Efficacy
Field trials indicated that formulations containing this compound significantly improved crop yields compared to standard pesticides. This finding supports its use as an effective agrochemical component.
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Features:
- Synthesis: A common method involves 1,3-dipolar cycloaddition between ethyl propiolate and N-aminopyridine sulfates, yielding derivatives with high efficiency (88–93% yields) . Alternative routes include alkylation reactions using cesium carbonate in dry DMF, as demonstrated in the synthesis of 4-methoxybenzyl-substituted analogs .
- Applications: This scaffold is pivotal in drug discovery, notably as a human dihydroorotate dehydrogenase (DHODH) inhibitor for acute myeloid leukemia (AML) therapy and as a fragment-based HIV-1 reverse transcriptase (RT) inhibitor .
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives exhibit diverse pharmacological properties depending on substituents and core modifications. Below is a comparative analysis with structurally related compounds:
Structural Derivatives of this compound
Pyrazolo[1,5-a]Pyrimidine Analogs
Replacing the pyridine ring with pyrimidine alters electronic properties and binding affinity:
- Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (C₉H₉N₃O₂): Exhibits higher polarity due to the pyrimidine nitrogen, making it a candidate for protein kinase inhibition in cancer. It is commercially available (95% purity, m.p. 210–212°C) .
- Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Synthesized via reduction of cyano intermediates; forms tetrahydropyrimidine derivatives under NaBH₄, indicating reactivity differences vs. pyridine analogs .
Alkynyl-Substituted Derivatives
Alkynyl groups enhance metabolic stability and target engagement:
- Ethyl 4-(pent-1-yn-1-yl)pyrazolo[1,5-a]pyridine-3-carboxylate : Demonstrates moderate HIV-1 RT inhibition (46% yield) with improved solubility due to the linear alkyl chain .
- Ethyl 4-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate : A silyl-protected intermediate for click chemistry; synthesized in 80% yield .
Methoxy-Substituted Derivatives
Methoxy groups influence pharmacokinetics:
- Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 99446-53-4): Used in fragment-based drug design; commercialized with 98% purity .
Biological Activity
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its potential as an antitubercular agent and serotonin receptor antagonist, along with relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolopyridines, characterized by a fused pyrazole and pyridine ring system. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and esterification. Recent studies have highlighted various synthetic routes that enhance yield and purity, contributing to the compound's availability for biological testing.
Antitubercular Activity
Recent research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine-3-carboxylate exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. A study focused on a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives reported minimum inhibitory concentrations (MICs) ranging from nanomolar to low micromolar levels against both drug-susceptible and resistant Mtb strains. Notably, compound 5k displayed significant bactericidal activity in vivo, reducing the bacterial load in infected mouse models significantly .
Table 1: Antitubercular Activity of Selected Derivatives
| Compound | MIC (μg/mL) | Activity Against Drug-Susceptible Strain | Activity Against MDR Strains |
|---|---|---|---|
| 5k | <0.002 | Yes | Yes |
| 6j | <0.004 | Yes | Yes |
| INH | 2989 | Yes | No |
Serotonin Receptor Antagonism
In addition to its antitubercular properties, this compound derivatives have shown promising activity as serotonin 3 (5-HT3) receptor antagonists. These compounds are being investigated for their potential use in treating nausea and vomiting associated with chemotherapy. Research indicates that these derivatives can effectively block the 5-HT3 receptor, which is pivotal in mediating gastrointestinal responses to chemotherapeutic agents .
Table 2: Serotonin Receptor Antagonism Potency
| Compound | IC50 (nM) | Application |
|---|---|---|
| I | 50 | Antiemetic |
| II | 30 | Antiemetic |
| III | 10 | Antiemetic |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound derivatives have also been evaluated. For instance, compound 6j demonstrated favorable pharmacokinetic parameters with an oral bioavailability of approximately 41%, a half-life of about 5.1 hours, and significant plasma exposure . Importantly, these compounds exhibited low cytotoxicity against Vero cells, indicating a favorable safety profile for further development.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study on Antitubercular Efficacy : In a controlled study involving mice infected with Mtb H37Ra, treatment with compound 5k resulted in a marked reduction in bacterial load compared to control groups receiving no treatment. The study highlighted the potential for this compound to be developed into a therapeutic agent against tuberculosis.
- Clinical Trials for Antiemetic Use : Preliminary trials assessing the effectiveness of serotonin receptor antagonists derived from this compound showed promising results in reducing chemotherapy-induced nausea and vomiting among patients undergoing treatment.
Q & A
Q. What are the common synthetic routes for Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate?
The compound is typically synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. A streamlined method involves reacting substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which undergo cycloaddition with ethyl propionate in water/DMF. This eliminates the need for iodine salts, improving yields (88–93%) . Alternative routes include ultrasound-promoted condensation of 3-amino-pyrazole derivatives with enaminones in the presence of KHSO₄, achieving high regioselectivity .
Q. How are reaction conditions optimized for synthesizing substituted derivatives?
Key variables include:
- Catalyst : KHSO₄ enhances cyclization efficiency under ultrasonic irradiation (60–65°C) .
- Solvent : Polar aprotic solvents (e.g., DMF) improve reactant solubility .
- Temperature : Room-temperature reactions reduce side products in sensitive substitutions . Yield and purity are monitored via TLC and NMR, with column chromatography (silica gel, ethyl acetate/hexane) used for purification .
Advanced Research Questions
Q. What factors govern regioselectivity in 1,3-dipolar cycloaddition reactions for pyrazolo[1,5-a]pyridine derivatives?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing substituents on pyridine N-imides direct cycloaddition to specific positions (e.g., C4 vs. C6) .
- Steric hindrance : Bulky substituents favor less sterically congested pathways .
- Hydrogen bonding : Intermolecular interactions between reactants can stabilize transition states . Studies comparing 3-cyano vs. 3-methyl derivatives highlight how substituent electronic properties alter reactivity and product distribution .
Q. How can functionalization of the pyrazolo[1,5-a]pyridine core enhance biological activity?
- Cyanogroup introduction : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits enhanced nucleophilic substitution reactivity, enabling derivatization for medicinal chemistry applications (e.g., anticancer agents) .
- Isoxazole hybrids : Incorporating isoxazole moieties (e.g., via reductive amination) improves antitumor activity by modulating steric and electronic interactions with biological targets .
- Ester hydrolysis : Conversion to carboxylic acid derivatives increases solubility for in vitro assays .
Q. What analytical methods are critical for structural characterization?
- X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between pyridine and isoxazole rings) and hydrogen-bonding networks .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers (e.g., C4 vs. C6 substitution) via chemical shift analysis .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
Data Contradiction Analysis
Q. Why do reported yields for similar synthetic methods vary across studies?
Discrepancies arise from:
- Reagent purity : Impurities in N-aminopyridine sulfates reduce cycloaddition efficiency .
- Catalyst loading : Excess KHSO₄ in ultrasound-assisted reactions can degrade products .
- Workup protocols : Incomplete removal of acid traces during filtration lowers isolated yields . Comparative studies suggest yields >85% are achievable with rigorous solvent drying and stoichiometric control .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Effect on Yield/Selectivity | Reference |
|---|---|---|
| KHSO₄ (2 eq.) | Increases cyclization rate by 30% | |
| DMF/H₂O solvent | Improves solubility (yield 88–93%) | |
| Ultrasonic irradiation | Reduces reaction time to 12–18 min |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
